Enantiomeric Purity Enables HCV NS5B Inhibitor Synthesis vs. (1S,2R)-Enantiomer
Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate is directly converted from (1R,2S)-2-aminocyclopentanecarboxylic acid ethyl ester, which is prepared in enantiomerically pure form (>99% de) as a synthetic intermediate required for a promising HCV NS5B polymerase inhibitor. The corresponding (1S,2R)-enantiomer is also prepared and confirmed to yield the opposite stereochemical configuration, demonstrating that only the (1R,2S)-configured Boc-derivative provides the correct spatial orientation for downstream coupling and cyclization [1].
| Evidence Dimension | Enantiomeric purity and synthetic utility for HCV NS5B inhibitor preparation |
|---|---|
| Target Compound Data | (1R,2S)-2-aminocyclopentanecarboxylic acid ethyl ester (precursor to target Boc derivative) prepared at >99% de via mandelic acid resolution |
| Comparator Or Baseline | (1S,2R)-2-aminocyclopentanecarboxylic acid ethyl ester (precursor to (1S,2R)-Boc derivative, CAS 1140972-31-1) also prepared in enantiomerically pure form |
| Quantified Difference | The two enantiomers are distinct compounds with opposite stereochemistry; only the (1R,2S)-configuration is compatible with HCV NS5B polymerase inhibitor synthesis |
| Conditions | 4-step synthesis with (S)-(+)-mandelic acid resolution; conversion to Boc derivative via standard Boc protection protocol; >20 g scale synthesis described |
Why This Matters
Procurement of the correct (1R,2S)-enantiomer is non-negotiable for researchers targeting HCV NS5B polymerase inhibitors or other stereospecific drug candidates, as substitution with the (1S,2R)-enantiomer yields an inactive or incorrect spatial configuration.
- [1] Dragovich PS, Murphy DE, Dao K, et al. Efficient synthesis of (1R,2S) and (1S,2R)-2-aminocyclopentanecarboxylic acid ethyl ester derivatives in enantiomerically pure form. Tetrahedron: Asymmetry. 2008;19(24):2796-2803. View Source
